

Application Notes and Protocols for Real-Time Intraoperative Imaging with Nerindocianine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nerindocianine**

Cat. No.: **B15551635**

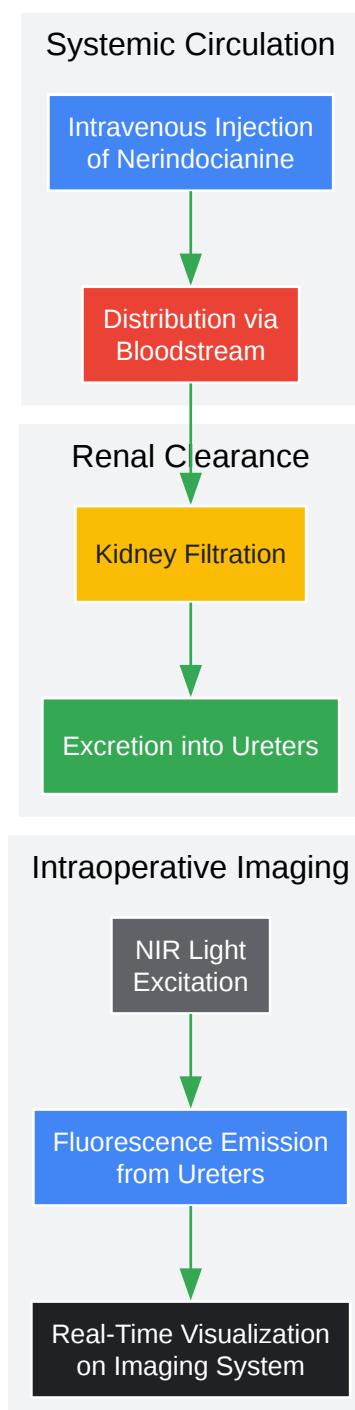
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerindocianine is a hydrophilic, near-infrared (NIR) fluorescent contrast agent designed for real-time intraoperative imaging. As a derivative of Indocyanine Green (ICG), **Nerindocianine** is specifically engineered for enhanced fluorescence and rapid renal clearance, making it particularly suitable for applications such as ureter visualization during complex surgical procedures. Its favorable pharmacokinetic profile minimizes background signal and allows for clear delineation of anatomical structures.

These application notes provide an overview of **Nerindocianine**, its properties, and protocols for its use in preclinical and clinical research settings. Due to the limited availability of extensive quantitative data and detailed protocols specifically for **Nerindocianine** in the public domain, this document also includes representative protocols and data for the closely related and well-established compound, Indocyanine Green (ICG), to serve as a practical guide for researchers.


Properties of Nerindocianine

Property	Value	Reference
Chemical Formula	C44H52N2O16S5	[1] [2]
CAS Number	748120-01-6	[1]
Key Features	Highly hydrophilic, primarily metabolized by the kidneys.	[1] [2]
Primary Application	Non-invasive, intraoperative ureteral imaging.	[1] [2]

Principle of Action

Nerindocianine, upon intravenous administration, circulates through the bloodstream. Due to its high hydrophilicity, it is efficiently filtered by the kidneys and excreted into the urine.[\[1\]](#)[\[2\]](#)

When illuminated with near-infrared light, **Nerindocianine** emits fluorescence, allowing for real-time visualization of the ureters and other urinary tract structures. This principle is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Nerindocianine** for ureter visualization.

Preclinical Imaging Protocol: Ureter Visualization in a Porcine Model

This protocol is based on a study demonstrating the feasibility of **Nerindocianine** for ureter visualization.

Materials:

- **Nerindocianine** (sterile solution)
- Female pigs (animal model)[\[1\]](#)
- Intravenous catheter
- Near-infrared fluorescence imaging system with robotic platform (e.g., Firefly™ technology)
[\[3\]](#)
- Anesthesia and monitoring equipment

Procedure:

- Anesthetize the animal according to standard laboratory procedures.
- Establish intravenous access.
- Administer **Nerindocianine** intravenously at a dose of 0.15 mg/kg.[\[1\]](#)[\[3\]](#)
- Initiate near-infrared fluorescence imaging.
- Perform imaging for a total duration of at least 60 minutes.[\[3\]](#)
- Record video and capture images at regular intervals (e.g., 5, 10, 20, 30, 60 minutes post-injection) to assess fluorescence intensity and target-to-background ratio.[\[3\]](#)
- At the conclusion of the imaging session, euthanize the animal according to approved protocols.

Expected Results:

- Clear delineation of the ureters should be achievable from 5 minutes post-injection and persist for at least 60 minutes.[3]
- The ureters should be clearly distinguishable from surrounding tissues.[3]

Clinical Considerations for Ureter Visualization

Nerindocianine is currently under evaluation in clinical trials for intraoperative ureter injury prevention (NCT03106038, NCT04636567).[1] The following considerations are based on general principles of intraoperative fluorescence imaging and data from studies with similar agents.

Patient Population:

- Patients undergoing abdominopelvic or gynecologic surgery where ureter identification is critical.[4]

Imaging Systems:

- Clinically approved near-infrared sensitive endoscopes or robotic systems with fluorescence imaging capabilities are required.[4]

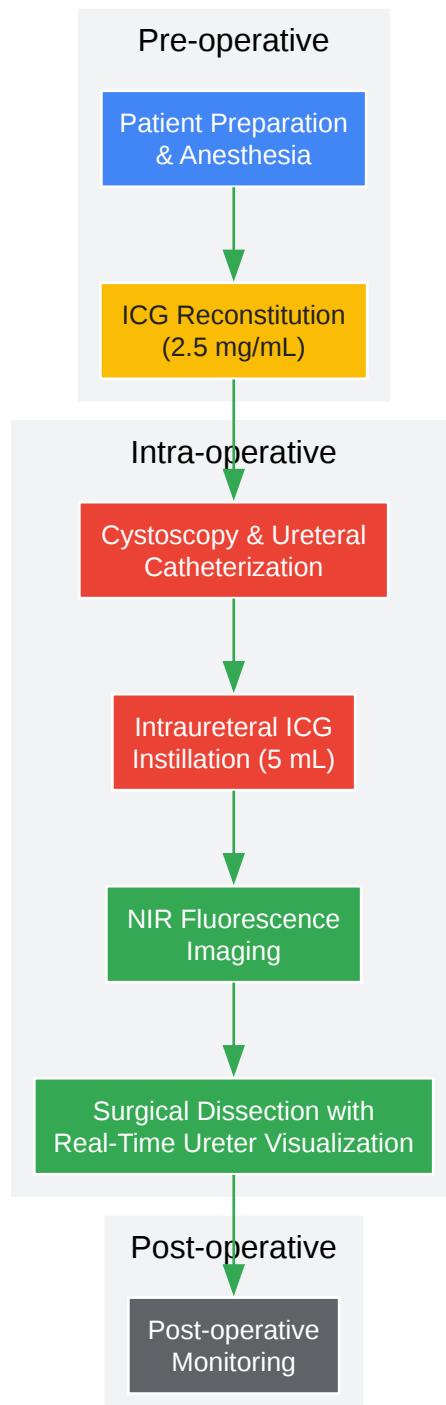
Scoring of Fluorescence Intensity:

A 4-point scale can be used to subjectively assess ureter fluorescence intensity:[4]

- 0 = None
- 1 = Mild
- 2 = Moderate
- 3 = Strong

Representative Clinical Protocol: Intraoperative Ureter Visualization with ICG (as a reference for Nerindocianine)

This protocol describes the use of ICG for ureter visualization, which can serve as a template for designing studies with **Nerindocianine**.


Materials:

- Indocyanine Green (ICG) for injection, USP
- Sterile water for injection
- Cystoscope
- Ureteral catheters (e.g., 6-Fr)[5]
- Laparoscopic or robotic surgical system with NIR imaging capabilities[5]

Procedure:

- Patient Preparation: After induction of anesthesia, place the patient in the appropriate position for the planned surgery.
- ICG Reconstitution: Reconstitute ICG powder with sterile water for injection to a final concentration of 2.5 mg/mL.[6]
- Cystoscopic Administration:
 - Perform cystoscopy to identify the ureteral orifices.
 - Introduce a ureteral catheter into each ureter.
 - Instill a diluted ICG solution (e.g., 5 mL of 2.5 mg/mL solution) directly into each ureter via the catheter.[6]
- Surgical Procedure and Imaging:
 - Proceed with the planned laparoscopic or robotic surgery.
 - Activate the NIR imaging mode on the surgical visualization system.

- The ureters will appear fluorescent, allowing for real-time identification and tracing of their course.
- Duration of Fluorescence: Ureteral fluorescence can be visualized for the duration of the surgery, with reports of visualization lasting up to 240 minutes.[5]

[Click to download full resolution via product page](#)

Caption: Workflow for intraureteral ICG administration.

Quantitative Data Analysis: Tumor-to-Background Ratio (TBR) with ICG (as a reference for Nerindocianine)

While specific quantitative data for **Nerindocianine** is not widely available, the following tables summarize representative TBR data from studies using ICG for tumor imaging. This data can serve as a benchmark for future studies with **Nerindocianine**.

Table 1: Tumor-to-Background Ratios of ICG in Animal Models

Animal Model	Tumor Type	ICG Dose	Time Post-Injection	Peak TBR	Reference
Mouse	Flank Tumor	1 mg/kg	60 min	~3.5	[7]
Mouse	Flank Tumor	0.3 mg/kg	60 min	~3.0	[7]
Mouse	Footpad Cancer	2 mg/kg	12 h	3.8 ± 0.4	[8]
Mouse	Footpad Cancer	5 mg/kg	12 h	5.2 ± 0.7	[8]

Table 2: Tumor-to-Normal Tissue Ratio (TNR) of ICG in Human Lung Cancer

Imaging Window	TNR (Mean ± SD)	P-value	Reference
NIR-I	2.4 ± 0.6	< 0.001	[9]
NIR-II	3.9 ± 1.3	< 0.001	[9]

Future Directions

Further research is needed to establish detailed protocols and gather extensive quantitative data for **Nerindocianine** across a range of applications. Head-to-head comparative studies with ICG will be valuable in elucidating the specific advantages of **Nerindocianine** in terms of fluorescence efficiency, pharmacokinetics, and clinical outcomes. As more data from ongoing clinical trials become available, these application notes will be updated to provide more specific guidance on the use of this promising new imaging agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Nerindocianine - Immunomart [immunomart.com]
- 3. publis.icode.unistra.fr [publis.icode.unistra.fr]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Visualization of Ureters Using Indocyanine Green During Laparoscopic Surgeries: Can We Make Surgery Safer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Study of Indocyanine Green Fluorescence Imaging in Lung Cancer with Near-Infrared-I/II Windows - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Real-Time Intraoperative Imaging with Nerindocianine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15551635#real-time-intraoperative-imaging-with-nerindocianine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com